molecular formula C18H22N2O3S B5859642 N~1~-(2-ethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-(2-ethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B5859642
M. Wt: 346.4 g/mol
InChI Key: MTLLZJATSXFJCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(2-ethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly referred to as EMMS, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. EMMS is a sulfonylurea derivative that has been synthesized and studied for its biochemical and physiological effects.

Scientific Research Applications

EMMS has been studied for its potential use in various scientific research applications. It has been shown to have antidiabetic properties, with studies demonstrating its ability to lower blood glucose levels in animal models of diabetes. EMMS has also been studied for its potential use in treating Alzheimer's disease, with studies showing that it can inhibit the formation of amyloid-β peptides, which are known to play a role in the development of Alzheimer's disease.

Mechanism of Action

EMMS works by binding to the sulfonylurea receptor 1 (SUR1) on the pancreatic beta cells, which stimulates the release of insulin. This leads to a decrease in blood glucose levels. EMMS has also been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the formation of amyloid-β peptides.
Biochemical and Physiological Effects
The biochemical and physiological effects of EMMS have been extensively studied. EMMS has been shown to lower blood glucose levels in animal models of diabetes, with studies demonstrating a significant decrease in fasting blood glucose levels and an increase in insulin secretion. EMMS has also been shown to inhibit the formation of amyloid-β peptides, which are known to play a role in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

EMMS has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. EMMS has also been shown to have a high degree of specificity for the sulfonylurea receptor 1 (SUR1), which makes it a useful tool for studying the role of SUR1 in insulin secretion. However, EMMS has limitations in that it has not been extensively studied in humans, and its long-term effects are not well understood.

Future Directions

There are several future directions for research on EMMS. One area of interest is its potential use in treating Alzheimer's disease. Further studies are needed to determine the efficacy of EMMS in inhibiting the formation of amyloid-β peptides and its potential use in treating Alzheimer's disease. Another area of interest is the development of new sulfonylurea derivatives that have improved specificity and efficacy for the sulfonylurea receptor 1 (SUR1). Overall, further research is needed to fully understand the potential applications of EMMS in various fields.

Synthesis Methods

EMMS can be synthesized by reacting 2-ethylbenzoyl isocyanate with N-methyl-N-(4-methylphenyl)sulfonyl glycine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure EMMS.

properties

IUPAC Name

N-(2-ethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-4-15-7-5-6-8-17(15)19-18(21)13-20(3)24(22,23)16-11-9-14(2)10-12-16/h5-12H,4,13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLLZJATSXFJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.